5-Chloro-2-nitrobenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59734. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

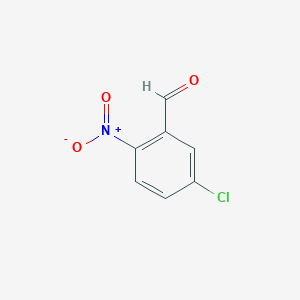

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGPIDCNYAYXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216486 | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-86-0 | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX889QNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Chloro-2-nitrobenzaldehyde from m-Chlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Chloro-2-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries, from m-chlorobenzaldehyde through an electrophilic aromatic substitution reaction.[1] This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthesis

The synthesis of this compound from m-chlorobenzaldehyde is achieved via nitration. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring of m-chlorobenzaldehyde. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this reaction.

The directing effects of the substituents on the m-chlorobenzaldehyde ring (a meta-directing aldehyde group and an ortho, para-directing chloro group) lead to the formation of the desired this compound as the major product, along with the isomeric byproduct 2-chloro-3-nitrobenzaldehyde (B1590521).[3] Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer.[3] Subsequent purification is necessary to isolate the high-purity final product.[4]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from m-chlorobenzaldehyde.

| Parameter | Value | Reference(s) |

| Reactants | ||

| m-Chlorobenzaldehyde | 50 g | [1][2] |

| Concentrated Nitric Acid | 29.3 ml | [1][2] |

| Concentrated Sulfuric Acid | 500 ml | [1][2] |

| Reaction Conditions | ||

| Nitrating Mixture Temperature | ≤ 5°C | [1][2] |

| Reaction Temperature | ≤ 5°C | [1][2] |

| Post-addition Stirring Time | 1 hour | [1][2] |

| Post-addition Stirring Temperature | Room Temperature | [1][2] |

| Product Properties | ||

| Product Name | This compound | [1][2] |

| Yield | 62.3 g (approx. 85%) | [2] |

| Melting Point | 65-69°C | [1][2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Equipment

-

m-Chlorobenzaldehyde

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Methylene (B1212753) Chloride

-

Dilute Aqueous Sodium Hydroxide (B78521)

-

Sodium Sulfate

-

Ice

-

Round-bottom flask with a stirrer

-

Ice bath

-

Filtration apparatus

3.2. Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice bath, cautiously add 29.3 ml of concentrated nitric acid dropwise to 500 ml of concentrated sulfuric acid. Maintain the temperature of the mixture at or below 5°C during the addition.[1][2]

-

Nitration Reaction: To the chilled nitrating mixture, add 50 g of m-chlorobenzaldehyde dropwise, ensuring the reaction temperature is maintained at or below 5°C.[1][2]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.[1][2]

-

Product Precipitation: Pour the reaction mixture onto ice. This will cause the crude product to precipitate out of the solution.[1][2]

-

Isolation of Crude Product: Collect the solid precipitate by filtration and wash it thoroughly with water.[1][2]

-

Extraction: Dissolve the obtained solid in methylene chloride. Wash the methylene chloride layer first with a dilute aqueous sodium hydroxide solution and then with water.[1][2]

-

Drying and Solvent Removal: Dry the organic layer over sodium sulfate. Remove the methylene chloride by distillation to obtain the crude this compound.[1][2]

-

Purification: The crude product contains the desired this compound along with the 2-chloro-3-nitrobenzaldehyde isomer.[4] A suspension method is effective for purification. Suspend the crude product in a 1:1 (v/v) mixture of methanol (B129727) and water and stir at room temperature for 30-60 minutes. The desired this compound, being less soluble, will remain as a solid and can be isolated by filtration, yielding a product with high purity.[4]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of 5-Chloro-2-nitrobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals due to its versatile functional groups.[1][2][3]

Physicochemical Properties

This compound is a yellow crystalline solid.[1][4] Its structural and physical properties are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [1][4][5][6] |

| Molecular Weight | 185.56 g/mol | [3][4][6][7] |

| Appearance | Yellow crystalline powder/solid | [1][3][4][5] |

| Melting Point | 65-69 °C (lit.)[7][8], 72-80 °C[5], 73-78 °C, 75-77 °C[4] | [4][5][7][8] |

| Boiling Point | 310.2 ± 27.0 °C (Predicted) | [8] |

| Solubility | Sparingly soluble in water | [1] |

| CAS Number | 6628-86-0 | [1][5][6][7] |

| InChI Key | SWGPIDCNYAYXMJ-UHFFFAOYSA-N | [1][5][6] |

Spectral Data: Extensive spectral data is available for the structural elucidation of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[6][9][10]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for obtaining high-purity material for research and development.

A common method for synthesizing this compound is the electrophilic nitration of m-chlorobenzaldehyde.[11] This process requires careful control of reaction conditions to maximize the yield of the desired isomer.[12]

Protocol: Direct Nitration of m-Chlorobenzaldehyde [11][13]

-

Preparation of Nitrating Mixture: In a suitable reaction vessel, cool 500 mL of concentrated sulfuric acid using an ice bath. While stirring, slowly add 29.3 mL of concentrated nitric acid, ensuring the temperature is maintained at or below 10°C.[11][12][13]

-

Addition of Substrate: To the cold nitrating mixture, add 50 g of m-chlorobenzaldehyde dropwise. The temperature must be kept at 5°C or lower throughout the addition.[11][13]

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for approximately one hour.[11][13]

-

Work-up and Isolation: Pour the reaction mixture onto ice to precipitate the crude product.[11][13] Collect the resulting solids by filtration and wash thoroughly with water.[11]

-

Extraction: Dissolve the washed solids in methylene (B1212753) chloride. Wash the organic layer with a dilute aqueous sodium hydroxide (B78521) solution, followed by a water wash.[11][13]

-

Final Product: Dry the organic layer over sodium sulfate (B86663) and remove the solvent by distillation to yield the crude this compound.[11][13] The typical yield of this reaction is high, often between 80-95% after purification.[12]

The crude product from the synthesis typically contains the isomeric byproduct, 3-chloro-2-nitrobenzaldehyde.[1] Effective purification is essential to isolate the desired this compound with high purity.

Protocol 1: Purification by Suspension/Slurry Method [14][15]

This method is highly effective for separating the 2,5-isomer from the 2,3-isomer based on solubility differences.

-

Suspension: Place the crude, dried mixture of isomers into a flask.

-

Solvent Addition: Add a solvent system in which the desired this compound has low solubility, such as a 1:1 (v/v) mixture of methanol (B129727) and water or an acetone/water mixture.[15]

-

Stirring: Stir the resulting suspension at a controlled temperature (e.g., room temperature or cooled to 0-10°C) for 30-60 minutes.[14][15] This allows the more soluble 2,3-isomer to dissolve.

-

Isolation: Isolate the purified solid product by vacuum filtration. The solid will be significantly enriched in this compound.[15]

Protocol 2: Purification by Column Chromatography [14]

For achieving very high purity, column chromatography is a viable option.

-

Column Preparation: Prepare a chromatography column by packing it with silica (B1680970) gel as a slurry in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the minimum amount of the crude product in the mobile phase (e.g., a mixture of chloroform (B151607) and hexane) and carefully load it onto the silica gel bed.

-

Elution: Elute the column with the chosen mobile phase.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

A combination of chromatographic and spectroscopic techniques is used to confirm the structure and assess the purity of the final product.

Protocol: HPLC for Purity and Quantitative Analysis [16][17]

-

System: A reverse-phase HPLC system with a C18 column is typically used.[16]

-

Mobile Phase Preparation: Prepare a mobile phase, for instance, a 70:30 (v/v) mixture of acetonitrile (B52724) and water. Add 0.1% phosphoric acid to the aqueous component and degas the final mixture. For mass spectrometry compatibility, 0.1% formic acid should be used instead of phosphoric acid.[16]

-

Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of working standards by dilution for calibration.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration that falls within the established calibration range.

-

Analysis: After equilibrating the column, inject a blank, followed by the standard solutions, and then the sample solutions.

-

Data Processing: The purity is calculated using the area percent method by integrating the peak corresponding to this compound.[16]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Provides structural confirmation by showing characteristic signals for the aldehydic proton and the three aromatic protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing groups.[16] A ¹H NMR spectrum is available, showing peaks at approximately 10.41, 8.11, 7.89, and 7.73 ppm.[9]

-

FTIR Spectroscopy: Used to identify key functional groups. Characteristic peaks would include those for the aldehyde C=O stretch, the C-Cl bond, and the N-O stretches of the nitro group.[16]

-

GC-MS: A powerful technique for analyzing volatile compounds and identifying impurities by providing both retention time and mass fragmentation patterns.[16][17]

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its functional groups allow for a wide range of chemical transformations. It is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many therapeutic agents.[2][3] For instance, it is used as a building block for synthesizing substituted benzimidazoles, which have shown antiulcer, antihypertensive, and anticancer activities.[3] The reactivity of the aldehyde and chloro groups enables its use in condensation reactions and palladium-catalyzed cross-coupling reactions to build molecular complexity.[2][18]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 97% Each | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C7H4ClNO3 | CID 81123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound technical grade 6628-86-0 [sigmaaldrich.com]

- 8. This compound CAS#: 6628-86-0 [m.chemicalbook.com]

- 9. This compound(6628-86-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Chloro-2-nitrobenzaldehyde (CAS Number: 6628-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzaldehyde, with the CAS number 6628-86-0, is a substituted aromatic aldehyde that serves as a pivotal intermediate in organic synthesis. Its chemical structure, featuring a benzaldehyde (B42025) core substituted with a chloro and a nitro group, imparts unique reactivity, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitro and chloro groups activates the aldehyde functionality and the aromatic ring, rendering it susceptible to various chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of the biological activities of its derivatives, with a focus on applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6628-86-0 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.56 g/mol | [1] |

| Appearance | Yellow powder | [2] |

| Melting Point | 65-69 °C (lit.) | [2] |

| Boiling Point | 310.2 ± 27.0 °C at 760 mmHg (Predicted) | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; Soluble in benzene, toluene. | |

| Flash Point | 141.4 ± 23.7 °C | |

| InChI Key | SWGPIDCNYAYXMJ-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1cc(Cl)ccc1--INVALID-LINK--[O-] | [2] |

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 10.41 | s | Aldehydic H | [3] |

| 8.11 | d | Aromatic H | [3] |

| 7.89 | dd | Aromatic H | [3] |

| 7.73 | d | Aromatic H | [3] |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 187.0 | Aldehydic C=O | [3] |

| 149.9 | Aromatic C-NO₂ | [3] |

| 135.5 | Aromatic C-Cl | [3] |

| 133.4 | Aromatic C-H | [3] |

| 131.6 | Aromatic C-CHO | [3] |

| 129.1 | Aromatic C-H | [3] |

| 125.9 | Aromatic C-H | [3] |

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1700 | C=O stretch (aldehyde) | [4] |

| ~1530 | Asymmetric NO₂ stretch | [4] |

| ~1350 | Symmetric NO₂ stretch | [4] |

| ~1600, ~1475 | Aromatic C=C stretch | [4] |

| ~740 | C-Cl stretch | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of biologically relevant heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of m-chlorobenzaldehyde.

Experimental Workflow for the Synthesis of this compound

References

Spectroscopic Elucidation of 5-Chloro-2-nitrobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the collective analysis of data from various spectroscopic techniques. The following sections provide a detailed summary of the key findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals four distinct signals in the aromatic and aldehydic regions.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.412 | Singlet | - |

| H-3 | 8.113 | Doublet | 8.6 |

| H-4 | 7.890 | Doublet of Doublets | 8.6, 2.4 |

| H-6 | 7.726 | Doublet | 2.4 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound.[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~187 (Predicted) |

| C-Cl | ~135 (Predicted) |

| C-NO₂ | ~148 (Predicted) |

| Aromatic Carbons | ~125-135 (Predicted) |

Note: Experimentally determined ¹³C NMR chemical shift values were not explicitly found in the search results. The provided values are based on typical ranges for similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr disc or nujol mull, displays characteristic absorption bands corresponding to its functional groups.[3]

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3100 |

| C=O (aldehyde) | ~1700 |

| C=C (aromatic) | ~1600, ~1470 |

| C-NO₂ | ~1530, ~1350 |

| C-Cl | ~750 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 184.987971 g/mol .[4]

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 184 | [M-H]⁺ |

| 155 | [M-NO]⁺ |

| 127 | [M-NO-CO]⁺ |

| 75 | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. For ¹³C NMR, a higher sample concentration and a greater number of scans are generally required.

Infrared (IR) Spectroscopy

For solid samples, the IR spectrum is commonly obtained using the KBr pellet or nujol mull technique. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disc. Alternatively, the sample can be ground into a fine paste with nujol (a mineral oil) and placed between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

For mass spectrometry, particularly with a technique like gas chromatography-mass spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent is injected into the instrument. The molecules are then ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

Caption: Workflow for the structural elucidation of this compound.

References

Common isomeric impurities in 5-Chloro-2-nitrobenzaldehyde synthesis

An In-depth Technical Guide to Common Isomeric Impurities in the Synthesis of 5-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and other high-value chemical compounds. The purity of this intermediate is paramount as impurities can carry through subsequent reaction steps, impacting the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the common isomeric impurities encountered during the synthesis of this compound, primarily through the nitration of 4-chlorobenzaldehyde (B46862). It details the formation pathways of these impurities, presents analytical methodologies for their identification and quantification, and provides established experimental protocols.

Synthesis and Formation of Isomeric Impurities

The predominant industrial synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 4-chlorobenzaldehyde using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The directing effects of the chloro (ortho-, para-directing) and aldehyde (meta-directing) groups on the aromatic ring influence the position of the incoming nitro group. While the desired product is this compound, several isomeric and other impurities can form.

The primary impurities include:

-

Unreacted Starting Material: 4-Chlorobenzaldehyde.

-

Positional Isomers: 4-Chloro-3-nitrobenzaldehyde and 4-Chloro-2-nitrobenzaldehyde are potential byproducts of the nitration reaction.[1][2]

-

Oxidation Product: 4-Chloro-3-nitrobenzoic acid can be present due to the oxidation of the aldehyde group.[1][2] Technical grade this compound may also contain up to 5% of 5-chloro-2-nitrobenzoic acid.

-

Over-nitration Products: Although less common under controlled conditions, dinitro- or trinitro- derivatives can be formed.[3]

A significant isomeric impurity found in technical grade this compound is 3-chloro-4-nitrobenzaldehyde, which can be present at levels below 15%.

Reaction Pathway and Impurity Formation

The nitration of 4-chlorobenzaldehyde is a kinetically controlled reaction. The reaction conditions, particularly temperature, play a critical role in the distribution of isomers.

Caption: Synthesis of this compound and impurity formation pathways.

Quantitative Data on Common Impurities

The following table summarizes the common impurities and their typical levels found in technical grade this compound.

| Impurity Name | Chemical Structure | Typical Amount | Reference |

| 3-Chloro-4-nitrobenzaldehyde | ClC₆H₃(NO₂)CHO | <15% | |

| 5-Chloro-2-nitrobenzoic acid | ClC₆H₃(NO₂)COOH | <5% | |

| Sulfuric acid | H₂SO₄ | <3% | |

| 4-Chlorobenzaldehyde | ClC₆H₄CHO | Variable | [1][2] |

| 4-Chloro-2-nitrobenzaldehyde | ClC₆H₃(NO₂)CHO | Variable | [1][2] |

| 4-Chloro-3-nitrobenzoic acid | ClC₆H₃(NO₂)COOH | Variable | [1][2] |

Experimental Protocols

Synthesis of this compound

This protocol is a general representation of the nitration of 4-chlorobenzaldehyde.

Materials:

-

4-Chlorobenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

-

Slowly add 4-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.[4]

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

-

Add the nitrating mixture dropwise to the solution of 4-chlorobenzaldehyde in sulfuric acid, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at a low temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid and wash it with cold water.

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a water wash.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

Analytical Methods for Impurity Profiling

A reverse-phase HPLC method is typically employed for the purity assessment and quantification of impurities.[5]

Instrumentation and Conditions:

-

HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid.[6][7] For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[5][6][7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.[8]

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

Caption: General workflow for HPLC analysis of this compound.

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[8]

-

Injection Volume: 1 µL with a split ratio of 50:1.

Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., Acetone, Dichloromethane).[9]

-

Working Solutions: Prepare a series of working standards by diluting the stock solution.

¹H NMR spectroscopy is invaluable for the structural elucidation of the desired product and its isomeric impurities. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

Data Acquisition and Analysis:

-

Acquire the ¹H NMR spectrum. The aldehydic proton typically appears as a singlet around 10.0 ppm. The presence of unexpected peaks in the aromatic region may indicate isomeric impurities.[2] The absence of the aldehyde proton peak and the appearance of a broad singlet downfield (>10 ppm) could suggest the presence of the carboxylic acid impurity.[2]

Purification Strategies

To obtain high-purity this compound, the crude product must be purified to remove isomeric and other impurities.

-

Recrystallization: This is a common method for purifying the crude product. Effective solvent systems include dilute ethanol (B145695) or a mixture of chloroform (B151607) and ligroin.[3]

-

Acid-Base Extraction: Washing the organic solution of the crude product with a mild base, such as a sodium bicarbonate solution, can effectively remove acidic impurities like 5-chloro-2-nitrobenzoic acid.[2][3]

Caption: Purification workflow for this compound.

Conclusion

The synthesis of this compound is accompanied by the formation of several isomeric and other impurities that can affect the quality of the final product. A thorough understanding of the formation of these impurities, coupled with robust analytical methods for their detection and effective purification strategies, is essential for researchers and professionals in the pharmaceutical and chemical industries. Careful control of reaction conditions, particularly temperature, and the implementation of appropriate purification techniques are key to obtaining high-purity this compound.

References

- 1. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzaldehyde is a versatile bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its chemical architecture, featuring an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and a deactivating chloro substituent, presents a unique reactivity profile. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, detailing its participation in various key organic reactions. The enhanced electrophilicity of the carbonyl carbon, a direct consequence of the electronic effects of the nitro and chloro groups, makes this compound a highly reactive substrate for a range of nucleophilic additions and related transformations. This reactivity is pivotal for the synthesis of diverse heterocyclic compounds, many of which are scaffolds for pharmacologically active agents.[1][2]

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The nitro group (-NO₂) at the ortho position and the chloro group (-Cl) at the meta position (relative to the aldehyde) are both electron-withdrawing groups.[3]

These groups exert a strong negative inductive (-I) and resonance (-M) effect, which substantially increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde group in this compound more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating groups.[3]

While electronic effects enhance reactivity, steric hindrance from the ortho-nitro group can play a role in modulating the approach of bulky nucleophiles to the carbonyl carbon. However, for many common nucleophiles, the electronic activation is the dominant factor governing the reactivity of the aldehyde.

Key Reactions of the Aldehyde Group

The activated aldehyde group of this compound participates in a variety of condensation and addition reactions, making it a valuable precursor for complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[1] Due to the high electrophilicity of its carbonyl carbon, this compound is expected to be highly reactive in this transformation.[3]

A notable example is the synthesis of 2-(5-chloro-2-nitrophenyl)acetonitrile, which proceeds with a high yield, demonstrating the favorability of this reaction.

Quantitative Data: Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Malononitrile (B47326) | 2-((5-Chloro-2-nitrophenyl)methylene)malononitrile | Not specified | [4] |

| 4-Chloronitrobenzene | Acetonitrile | 2-(5-Chloro-2-nitrophenyl)acetonitrile | 83 | [5] |

Experimental Protocol: Synthesis of 2-((5-Chloro-2-nitrophenyl)methylene)malononitrile [4]

-

Materials: this compound, Malononitrile, Piperidine (B6355638), Ethanol (B145695).

-

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add malononitrile (1.1 eq.) to the solution.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide. The enhanced electrophilicity of the carbonyl carbon in this compound suggests a higher reactivity in this reaction compared to less activated benzaldehydes.

Quantitative Data: Relative Reactivity in Wittig Reaction

| Benzaldehyde Substituent | Relative Rate Constant |

| p-OCH₃ | 0.23 |

| p-CH₃ | 0.45 |

| H | 1.00 |

| p-Cl | 2.75 |

| m-NO₂ | 10.5 |

| o-NO₂ | 14.7 |

Data adapted from a comparative study of substituted benzaldehydes.[6]

Experimental Protocol: General Wittig Reaction [6]

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the corresponding phosphonium (B103445) salt (1.1 eq.).

-

Add an anhydrous solvent (e.g., THF).

-

Cool the suspension to 0 °C.

-

Slowly add a strong base (e.g., n-butyllithium, 1.0 eq.) dropwise to form the ylide.

-

-

Reaction with Aldehyde:

-

Dissolve this compound in the same anhydrous solvent.

-

Add the aldehyde solution to the ylide solution.

-

Stir the reaction mixture for 30 minutes to several hours, monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Wittig Reaction Mechanism

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to yield an α,β-unsaturated carboxylic acid.[7][8] This reaction is generally applicable to aromatic aldehydes and can be used to synthesize substituted cinnamic acids.[7]

Experimental Protocol: General Perkin Reaction [7]

-

Materials: this compound, Acetic anhydride, Sodium acetate (B1210297).

-

Procedure:

-

Combine this compound, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

-

Heat the mixture under reflux for several hours.

-

Pour the hot reaction mixture into water.

-

Isolate the resulting α,β-unsaturated carboxylic acid product.

-

Perkin Reaction Workflow

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid.[9][10] Since this compound lacks α-hydrogens, it is expected to undergo this reaction under strong basic conditions. The electron-withdrawing substituents are known to accelerate the rate of hydride transfer in this reaction.[11]

Quantitative Data: Cannizzaro Reaction

Under ideal conditions, the Cannizzaro reaction produces a 1:1 molar ratio of the corresponding alcohol and carboxylic acid.[10]

Experimental Protocol: General Cannizzaro Reaction [9]

-

Materials: this compound, Concentrated potassium hydroxide (B78521) (or sodium hydroxide) solution.

-

Procedure:

-

Treat this compound with a concentrated solution of potassium hydroxide.

-

The reaction mixture will contain the potassium salt of 5-chloro-2-nitrobenzoic acid and (5-chloro-2-nitrophenyl)methanol.

-

Separate the alcohol by extraction with an organic solvent.

-

Acidify the aqueous layer to precipitate the carboxylic acid.

-

Cannizzaro Reaction Mechanism

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412).[12][13]

Quantitative Data: Oxidation

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| o-Chlorotoluene | KMnO₄ | o-Chlorobenzoic acid | 76-78 | [12] |

Experimental Protocol: Oxidation with Potassium Permanganate [12]

-

Materials: this compound, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent (if necessary) or use it directly if the reaction is performed in a biphasic system.

-

Add an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux with stirring until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the 5-chloro-2-nitrobenzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Spectroscopic Data of Product: 5-Chloro-2-nitrobenzoic acid

| Technique | Key Signals |

| ¹H NMR | Characteristic aromatic proton signals. |

| IR | C=O stretch (carboxylic acid), N-O stretches (nitro group). |

| Mass Spec | Molecular ion peak corresponding to C₇H₄ClNO₄. |

[Spectroscopic data for 5-Chloro-2-nitrobenzoic acid can be found in various databases.][6][14][15][16][17]

Reduction to Alcohol

The aldehyde group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective for aldehydes and ketones, leaving the nitro group intact under appropriate conditions.[18][19]

Quantitative Data: Reduction

| Starting Material | Reducing Agent | Product | Yield (%) | Reference |

| 5-Bromonicotinaldehyde | NaBH₄ | (5-bromopyridin-3-yl)methanol | 95 | [19] |

Experimental Protocol: Reduction with Sodium Borohydride [19]

-

Materials: this compound, Sodium borohydride (NaBH₄), Methanol (B129727).

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction by TLC.

-

Quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate to obtain (5-chloro-2-nitrophenyl)methanol.

-

Spectroscopic Data of Product: (5-chloro-2-nitrophenyl)methanol

| Technique | Key Signals |

| ¹H NMR | Singlet for the -CH₂OH protons, aromatic proton signals. |

| IR | O-H stretch (broad), N-O stretches (nitro group). |

| Mass Spec | Molecular ion peak corresponding to C₇H₆ClNO₃. |

[Spectroscopic data for (5-chloro-2-nitrophenyl)methanol is available in public databases.][20][21][22]

Application in the Synthesis of Bioactive Molecules: Quinazolines and the PI3K/Akt Signaling Pathway

This compound is a valuable precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[14][17] The synthesis often involves a multi-step process where the aldehyde is a key building block.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are of significant interest in drug development.[2][11] Quinazoline (B50416) derivatives have been identified as potent inhibitors of PI3K isoforms.[2][3][23][24][25]

While direct studies on quinazolines derived specifically from this compound as PI3K/Akt inhibitors are not extensively detailed in the readily available literature, the general synthetic accessibility of quinazolines from this starting material makes it a promising scaffold for the design of novel inhibitors targeting this pathway. The general principle involves the synthesis of a quinazoline core, which can then be further functionalized to interact with the ATP-binding pocket of PI3K enzymes.

Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinazoline Derivatives

Conclusion

The aldehyde group in this compound exhibits heightened reactivity towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-nitro and meta-chloro substituents. This enhanced electrophilicity facilitates a wide range of important organic transformations, including Knoevenagel condensations, Wittig reactions, Perkin reactions, and Cannizzaro reactions, as well as straightforward oxidation and reduction processes. This versatile reactivity profile makes this compound a valuable and strategic starting material for the synthesis of complex organic molecules, including heterocyclic scaffolds like quinazolines, which are of significant interest in the development of novel therapeutic agents targeting critical cellular signaling pathways. A thorough understanding of the factors governing its reactivity is crucial for its effective utilization in research and drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Conformationally restricted quinazolone derivatives as PI3Kδ-selective inhibitors: the design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-(5-CHLORO-2-NITROPHENYL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum [chemicalbook.com]

- 7. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 11. The Cannizzaro Reaction: A Disproportionation Delight in Organic Chemistry – ensridianti.com [sridianti.com]

- 12. orgsyn.org [orgsyn.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 5-Chloro-2-nitrobenzoic acid [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

- 18. studylib.net [studylib.net]

- 19. benchchem.com [benchchem.com]

- 20. 5-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. (5-CHLORO-2-NITROPHENYL)METHANOL | CAS 73033-58-6 [matrix-fine-chemicals.com]

- 22. PubChemLite - 5-chloro-2-nitrobenzyl alcohol (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 23. Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electron-withdrawing effects on 5-Chloro-2-nitrobenzaldehyde reactivity

An In-Depth Technical Guide on the Electron-Withdrawing Effects on 5-Chloro-2-nitrobenzaldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique molecular architecture featuring an aldehyde, a chloro group, and a nitro group on a benzene (B151609) ring.[2][3] This specific arrangement of functional groups, particularly the potent electron-withdrawing nature of the nitro group and the chloro substituent, imparts a versatile reactivity profile.[1][4][5] These groups synergistically activate the aldehyde function towards nucleophilic attack and influence the chemistry of the aromatic ring, making this compound a valuable precursor for a diverse range of complex heterocyclic compounds, many of which form the structural core of pharmaceutical agents.[1][3] This guide offers a detailed exploration of its chemical properties, the profound impact of its electronic makeup on its reactivity, key synthetic transformations with detailed protocols, and its applications in drug discovery.

Physicochemical and Spectroscopic Data

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₄ClNO₃ | [4][6][7] |

| Molecular Weight | 185.56 g/mol | [4][6][7] |

| Appearance | Pale yellow to yellow crystalline powder | [3][4] |

| Melting Point | 65-69 °C, 75-77 °C | [4][7][8] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, and benzene. | [4] |

| CAS Number | 6628-86-0 | [6][9] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features | Reference |

| ¹H NMR | Chemical shifts (ppm) at approximately 10.41, 8.11, 7.89, and 7.73. | [10] |

| ¹³C NMR | Full spectrum available through spectral databases. | [8] |

| IR (FTIR) | Spectra available through spectral databases, typically showing characteristic peaks for C=O (aldehyde), C-Cl, and N-O (nitro) stretches. | [6] |

The Influence of Electron-Withdrawing Groups on Reactivity

The reactivity of this compound is fundamentally dictated by the electronic properties of its substituents. Both the nitro (-NO₂) group and the chloro (-Cl) group are electron-withdrawing. The nitro group exerts a powerful withdrawing effect through both resonance and induction, while the chloro group acts primarily through induction.

Enhanced Electrophilicity of the Carbonyl Group

The primary consequence of these electron-withdrawing groups (EWGs) is the significant enhancement of the electrophilicity of the aldehyde's carbonyl carbon.[4][5] By pulling electron density away from the carbonyl, the EWGs make the carbon atom more electron-deficient and, therefore, more susceptible to attack by nucleophiles.[4][5] This heightened reactivity is particularly evident in condensation reactions.

Compared to benzaldehyde (B42025) or derivatives with electron-donating groups, this compound exhibits faster reaction rates and often achieves higher yields in reactions such as Schiff base formation and Knoevenagel condensations.[5] The presence of both a strong EWG (NO₂) and a moderate EWG (Cl) places it among the most reactive benzaldehyde derivatives for such transformations.[5]

Activation of the Aromatic Ring

The electron-withdrawing substituents also activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group, being ortho to the chloro group, strongly facilitates the displacement of the chloride ion by nucleophiles.[11] This occurs through the stabilization of the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[11] This property allows for the synthesis of a variety of derivatives where the chlorine atom is replaced by other functional groups, further expanding its synthetic utility.

Key Synthetic Reactions and Protocols

Synthesis of this compound

The most common laboratory and industrial synthesis involves the electrophilic nitration of a chlorobenzaldehyde precursor.[12] The directing effects of the existing substituents are crucial; the chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. Nitration of 2-chlorobenzaldehyde (B119727) primarily yields the desired 5-nitro isomer along with the 3-nitro isomer as a significant byproduct.[13] Conversely, nitration of m-chlorobenzaldehyde can also be used.[9][14] Precise temperature control is essential to maximize the yield of the desired product and minimize side reactions like over-nitration or oxidation of the aldehyde.[13][15]

Table 3: Reagents and Conditions for Nitration of 2-Chlorobenzaldehyde

| Reagent/Parameter | Condition/Amount | Purpose |

| 2-Chlorobenzaldehyde | 1.0 equivalent | Starting Material |

| Concentrated H₂SO₄ | ~10 mL per 10 g of starting material | Catalyst, facilitates nitronium ion formation |

| Concentrated HNO₃ | ~1.0-1.2 equivalents | Nitrating Agent |

| Temperature | 0-10 °C | To control the exothermic reaction and improve regioselectivity |

| Reaction Time | 1-2 hours | To ensure complete reaction |

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.

-

Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while ensuring the internal temperature does not rise above 10°C.

-

Nitration: Slowly add concentrated nitric acid dropwise to the mixture, maintaining the temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product, a mixture of isomers, is typically purified by a suspension/slurry method in a solvent system like methanol/water, where the desired 5-nitro isomer is significantly less soluble than the 3-nitro byproduct.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H4ClNO3 | CID 81123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(6628-86-0) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

The Solubility Profile of 5-Chloro-2-nitrobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Chloro-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative, indicating general solubility without precise measurements in units such as mole fraction or g/100mL at specified temperatures.

For related aromatic aldehydes, solubility is known to be influenced by the polarity of the solvent, temperature, and the presence of functional groups on the aromatic ring. For instance, compounds like 2-nitrobenzaldehyde (B1664092) are reported to be soluble in common organic solvents such as ethanol (B145695), ether, and benzene.[1] It is reasonable to infer that this compound exhibits similar behavior. Recrystallization, a common purification technique for this compound, often employs solvents like ethanol and methanol, which implies high solubility at elevated temperatures and lower solubility at room temperature in these solvents.[2]

The following table summarizes the qualitative solubility information gathered from available resources.

| Solvent | Qualitative Solubility | Source / Inference |

| Water | Sparingly soluble / Insoluble | [1] |

| Ethanol | Soluble | [1][2] |

| Methanol | Soluble | [2] |

| Diethyl Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

Experimental Protocol for Solubility Determination

In the absence of published data, the solubility of this compound can be determined experimentally. The gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid compound in a liquid solvent.

Objective:

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic bath (e.g., water bath)

-

Conical flasks or vials with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or watch glasses

-

Pipettes

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature and allow it to equilibrate.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that solid solute remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease stirring and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, a syringe fitted with a solvent-compatible filter can be used.

-

It is crucial that the filtration apparatus is maintained at the same temperature as the saturated solution to prevent premature crystallization of the solute.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven set to a temperature below the melting point of this compound (typically 65-77°C) but sufficient to evaporate the solvent in a reasonable time.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dry solute residue.

-

Repeat the drying and weighing process until a constant weight is obtained, confirming complete removal of the solvent.

-

-

Calculation of Solubility:

-

Weight of empty dish: W₁

-

Weight of dish + saturated solution: W₂

-

Weight of dish + dry solute: W₃

-

Weight of solute: Ws = W₃ - W₁

-

Weight of solvent: Wsolv = W₂ - W₃

-

Solubility ( g/100 g solvent): (Ws / Wsolv) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

5-Chloro-2-nitrobenzaldehyde: A Strategic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzaldehyde is a versatile aromatic aldehyde that has emerged as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique molecular architecture, featuring an electrophilic aldehyde group activated by the potent electron-withdrawing effects of both a nitro group and a chlorine atom, renders it highly reactive and amenable to a variety of synthetic transformations. This reactivity profile has been strategically exploited in medicinal chemistry to construct complex molecular scaffolds, particularly those targeting key biological pathways implicated in cancer and microbial infections. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of medicinally relevant heterocyclic systems, and presenting quantitative biological activity data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.56 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 77-82 °C |

| CAS Number | 6628-86-0 |

Synthetic Applications in Medicinal Chemistry

The strategic placement of the chloro and nitro substituents on the benzaldehyde (B42025) ring makes this compound a highly valuable precursor for the synthesis of a range of heterocyclic compounds with demonstrated biological activities.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of 2-substituted benzimidazoles can be readily achieved through the condensation of this compound with o-phenylenediamines.

Experimental Protocol: Synthesis of 2-(5-chloro-2-nitrophenyl)-1H-benzo[d]imidazole

-

Reactants: this compound (1.0 eq), o-phenylenediamine (B120857) (1.0 eq).

-

Solvent: Ethanol (B145695).

-

Catalyst: Ammonium (B1175870) chloride (1.2 eq).

-

Procedure:

-

Dissolve o-phenylenediamine and this compound in ethanol in a round-bottom flask.

-

Add ammonium chloride to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.

-

| Product | Yield |

| 2-(5-chloro-2-nitrophenyl)-1H-benzo[d]imidazole | >90% (representative) |

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation of this compound with active methylene (B1212753) compounds provides a straightforward route to α,β-unsaturated systems, which are valuable intermediates in the synthesis of various bioactive molecules. The high electrophilicity of the aldehyde group, enhanced by the electron-withdrawing substituents, facilitates this reaction.

Experimental Protocol: Synthesis of 2-(5-chloro-2-nitrobenzylidene)malononitrile

-

Reactants: this compound (1.0 eq), Malononitrile (B47326) (1.1 eq).

-

Solvent: Ethanol.

-

Catalyst: Piperidine (B6355638) (catalytic amount).

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

-

Add a few drops of piperidine to the solution.

-

Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain pure 2-(5-chloro-2-nitrobenzylidene)malononitrile.

-

| Active Methylene Compound | Product | Yield |

| Malononitrile | 2-(5-chloro-2-nitrobenzylidene)malononitrile | >90% (representative) |

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are another important class of heterocyclic compounds with a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This compound can be utilized in multi-step synthetic sequences to generate substituted quinazolines.

Experimental Protocol: Representative Synthesis of a 6-Nitroquinazoline (B1619102) Derivative

-

Reactants: this compound (1.0 eq), Amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride) (1.2 eq).

-

Base: Potassium carbonate (3.0 eq).

-

Solvent: Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of potassium carbonate in DMF, add this compound and the amidine hydrochloride.

-

Heat the reaction mixture to 120°C and stir for 24 hours.

-

Cool the mixture to room temperature, add water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 6-nitroquinazoline derivative.

-

| Product | Yield |

| 6-Nitroquinazoline derivative | 60-70% (representative) |

Biological Activity of Derivatives

While comprehensive biological data for a wide range of compounds derived directly from this compound is not extensively available in the public domain, studies on structurally related compounds highlight the potential of this building block in generating bioactive molecules.

Anticancer Activity

Derivatives of chloro- and nitro-substituted benzaldehydes have demonstrated significant anticancer activity. For instance, quinazoline derivatives are known to act as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways.

Table 1: Representative Anticancer Activity of Related Quinazoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| 2-Thioquinazolinone derivative | HCT-116 | 4.47[1] |

| 2-Thioquinazolinone derivative | HeLa | 7.55[1] |

| 2-Thioquinazolinone derivative | MCF-7 | 4.04[1] |

| Quinazoline-triazole-acetamide | HCT-116 | 10.72 (48h)[1] |

| Quinazoline-triazole-acetamide | HepG2 | 17.48 (48h)[1] |

Note: The data in this table is for structurally related quinazoline derivatives and not directly from this compound, but illustrates the potential of this scaffold.

Antimicrobial Activity

Schiff bases derived from the condensation of substituted benzaldehydes with various amines are a well-studied class of compounds with a broad spectrum of antimicrobial activity. The imine group is a key pharmacophore, and the biological activity can be tuned by the substituents on the aromatic rings.

Table 2: Representative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes

| Schiff Base Derivative from | Microorganism | MIC (µg/mL) |

| 5-chloro-salicylaldehyde | E. coli | 1.6[2] |

| 5-chloro-salicylaldehyde | S. aureus | 3.4[2] |

| 5-chloro-salicylaldehyde | B. subtilis | 45.2[2] |

| 4-nitrobenzaldehyde | E. coli | 250 |

| 4-nitrobenzaldehyde | S. aureus | 62.5 |

Note: The data in this table is for Schiff bases derived from structurally related benzaldehydes and is intended to be illustrative of the potential antimicrobial activity of derivatives of this compound.

Signaling Pathways and Experimental Workflows

The bioactive heterocyclic compounds synthesized from this compound often exert their therapeutic effects by modulating key cellular signaling pathways.

Many of the quinazoline and benzimidazole scaffolds synthesized using this compound as a starting material are designed as inhibitors of protein kinases, which are critical regulators of cellular signaling. The PI3K/Akt and EGFR pathways are two of the most frequently targeted pathways in cancer therapy.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its activated chemical nature allows for the efficient synthesis of a wide range of heterocyclic scaffolds, including benzimidazoles, quinazolines, and others, which are known to possess significant biological activities. While a large body of quantitative biological data for compounds derived directly from this starting material is not yet broadly available, the established therapeutic potential of the resulting molecular architectures, particularly as anticancer and antimicrobial agents, underscores the importance of this compound in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the synthetic and medicinal applications of this potent chemical entity.

References

Potential Applications of 5-Chloro-2-nitrobenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzaldehyde is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique molecular architecture, featuring an aldehyde, a chloro group, and a nitro group, provides multiple reactive sites for constructing complex molecules of significant pharmacological interest. The electron-withdrawing properties of the nitro and chloro substituents enhance the electrophilicity of the aldehyde carbon, making it highly reactive in condensation and cyclization reactions.[2] This technical guide provides an in-depth overview of the synthesis, potential applications, and biological activities of various derivatives synthesized from this compound, with a focus on their anticancer and antimicrobial properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6628-86-0[3] |

| Molecular Formula | C₇H₄ClNO₃[3] |

| Molecular Weight | 185.56 g/mol [3] |

| Appearance | Pale yellow crystalline powder[1] |

| Melting Point | 77-82 °C[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and benzene.[2] |

Synthesis of this compound Derivatives

This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, including benzimidazoles, Schiff bases, quinazolines, and pyrazolopyridines.

Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including anticancer and antimicrobial activities. The synthesis typically involves the condensation of this compound with o-phenylenediamine (B120857) derivatives.[4]

Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-CH=N-), are synthesized through the condensation of this compound with various primary amines. These compounds serve as versatile intermediates and have demonstrated significant biological activities.[5]

Quinazoline (B50416) Derivatives

The quinazoline scaffold is a core structure in numerous therapeutic agents. While direct synthesis from this compound can be challenging, multi-step synthetic routes can be employed to produce substituted quinazolines.[6]

Pyrazolopyridine Derivatives

Pyrazolopyridines are fused heterocyclic systems that exhibit a wide range of biological activities. They can be synthesized via a multi-component reaction involving this compound.[4]

Potential Applications

Derivatives of this compound have shown significant promise in the field of drug discovery, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[4]

Antimicrobial Activity